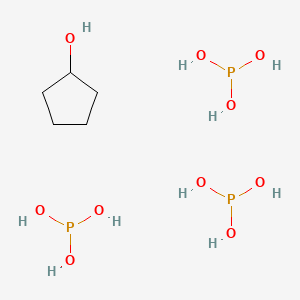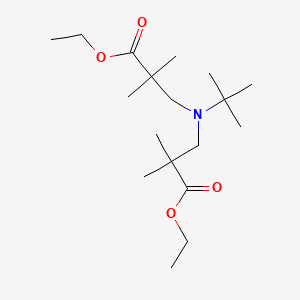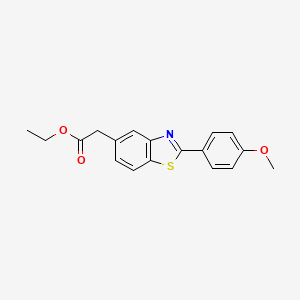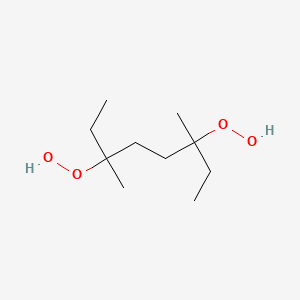
3-Chloro-1-benzoselenophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-benzoselenophene-2-carbaldehyde is a chemical compound that belongs to the class of organoselenium compounds It is characterized by the presence of a benzoselenophene ring, which is a selenium-containing heterocycle, substituted with a chloro group at the 3-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-benzoselenophene-2-carbaldehyde typically involves the formation of the benzoselenophene ring followed by the introduction of the chloro and aldehyde groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzoselenophene ring. The chloro group can be introduced via halogenation reactions, while the aldehyde group can be introduced through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-benzoselenophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 3-chloro-1-benzoselenophene-2-carboxylic acid.
Reduction: Formation of 3-chloro-1-benzoselenophene-2-methanol.
Substitution: Formation of various substituted benzoselenophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-benzoselenophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-benzoselenophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1-benzothiophene-2-carbaldehyde: Similar structure but contains sulfur instead of selenium.
3-Chloro-1-benzofuran-2-carbaldehyde: Similar structure but contains oxygen instead of selenium.
Uniqueness
3-Chloro-1-benzoselenophene-2-carbaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activities and different reactivity profiles, making them valuable in various research applications.
Eigenschaften
CAS-Nummer |
36810-34-1 |
|---|---|
Molekularformel |
C9H5ClOSe |
Molekulargewicht |
243.56 g/mol |
IUPAC-Name |
3-chloro-1-benzoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClOSe/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H |
InChI-Schlüssel |
WQGJNWQBECRDJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C([Se]2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
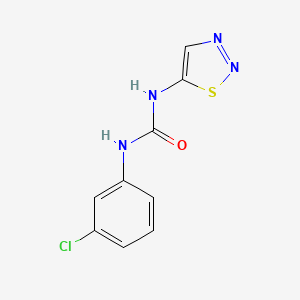
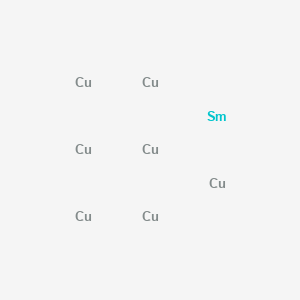
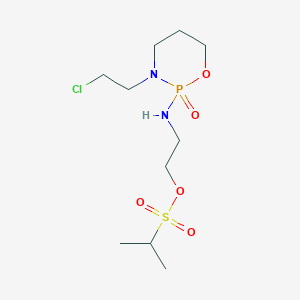

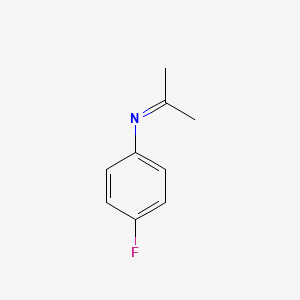

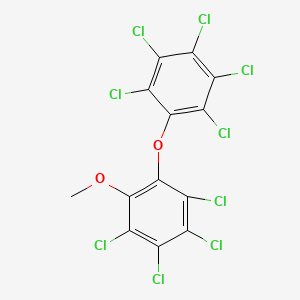

![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
